

cinnamaldehyde diethyl acetal chemical properties and structure

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Compound of Interest

Compound Name: Cinnamaldehyde diethyl acetal

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Cinnamaldehyde Diethyl Acetal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of **cinnamaldehyde diethyl acetal**. The information is intended for use by professionals in research and development who require detailed technical data on this compound.

Chemical Structure and Identification

Cinnamaldehyde diethyl acetal, systematically known as [(E)-3,3-diethoxyprop-1-enyl]benzene, is the diethyl acetal of cinnamaldehyde. The acetal functional group provides increased stability compared to the corresponding aldehyde, making it a valuable ingredient in various formulations.^{[1][2]}

Key Identifiers:

- IUPAC Name: [(E)-3,3-diethoxyprop-1-enyl]benzene^[3]
- CAS Number: 7148-78-9^[4]
- Molecular Formula: C₁₃H₁₈O₂^[4]

- InChI: InChI=1S/C13H18O2/c1-3-14-13(15-4-2)11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3/b11-10+[3]
- SMILES: CCOC(/C=C/C1=CC=CC=C1)OCC[3]

Figure 1: Chemical Structure of **Cinnamaldehyde Diethyl Acetal**

Physicochemical Properties

Cinnamaldehyde diethyl acetal is an almost colorless oily liquid.[4] It is characterized by a faint, fresh-green, and slightly spicy, oily-sweet odor.[4] Its taste is mild and oily-sweet, which is notably less intense than its aldehyde precursor.[4]

Property	Value	Reference(s)
Molecular Weight	206.28 g/mol	[4]
Boiling Point	251 °C (at 760 Torr)	[4]
	126-127 °C (at 10 Torr)	
Density	~0.98 g/cm ³	[4]
Flash Point	110 °C (230 °F)	[5]
Solubility	Practically insoluble in water; Soluble in alcohol and oils	[4]

Spectroscopic Data

Detailed experimental spectra (NMR, IR) for **cinnamaldehyde diethyl acetal** are not widely available in public databases. For reference, the spectral data of its precursor, trans-cinnamaldehyde, are provided below to illustrate the core spectroscopic features of the phenylpropenyl backbone.

Note: The characteristic aldehyde proton signal (~9.7 ppm in ¹H NMR) and carbonyl stretch (~1667 cm⁻¹ in IR) would be absent in the spectra of **cinnamaldehyde diethyl acetal**, replaced by signals corresponding to the acetal proton and C-O stretches.

Reference Data: trans-Cinnamaldehyde

- ^1H NMR: The proton NMR spectrum of the aldehyde shows a distinctive signal for the formyl hydrogen between δ 9.5 and 10.[6][7] Other signals include those for the aromatic and vinylic protons.
- ^{13}C NMR: The carbonyl carbon of the aldehyde gives a characteristic signal in the range of δ 190 to 205.[6][7]
- IR Spectroscopy: The infrared spectrum of cinnamaldehyde prominently features a strong absorption band around 1667 cm^{-1} corresponding to the C=O stretching of the conjugated aldehyde.[8] Additional bands are observed for the C=C alkene bond ($1449\text{-}1624\text{ cm}^{-1}$) and aromatic C-H bonds (3061 cm^{-1}).[8]

Experimental Protocols: Synthesis

Cinnamaldehyde diethyl acetal is typically synthesized via the acetalization of cinnamaldehyde.

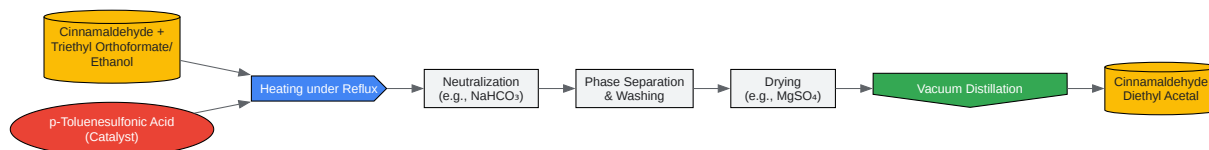
Classical Synthesis: Acid-Catalyzed Acetalization

This method involves the reaction of cinnamaldehyde with an excess of ethanol or triethyl orthoformate in the presence of an acid catalyst.

Methodology:

- Reactants: Cinnamaldehyde and triethyl orthoformate are used as the primary raw materials. [4] Absolute ethanol can be used as both a reactant and a solvent.
- Catalyst: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the reaction mixture.[4]
- Reaction Conditions: The mixture is heated under reflux.[4] The reaction is an equilibrium process, and removal of the water byproduct (or ethanol when using triethyl orthoformate) drives the reaction toward the product side.
- Work-up and Purification: After the reaction is complete, the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution). The organic layer is separated, washed,

dried over an anhydrous salt (e.g., MgSO_4), and filtered. The final product is purified by vacuum distillation.



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Figure 2: General Workflow for Acid-Catalyzed Synthesis

Applications in Research and Industry

Cinnamaldehyde diethyl acetal is utilized in several industries due to its pleasant aromatic properties and increased chemical stability over cinnamaldehyde.

- **Fragrance and Cosmetics:** It is used as a modifier in perfume formulations, particularly in modern-aldehydic or spicy-fruity fragrance types.[4] Its stability makes it suitable for use in personal care items where the aldehyde might be reactive.[2]
- **Food and Beverage:** It serves as a flavoring agent to impart a warm, cinnamon-like aroma and flavor in various food products.[1][2]
- **Chemical Manufacturing:** It acts as a key intermediate in organic synthesis.[2]
- **Pharmaceuticals:** It is sometimes used in medicinal formulations, primarily for its aromatic properties.[2]

Safety and Handling

For detailed safety information, refer to the specific Material Safety Data Sheet (MSDS) for **cinnamaldehyde diethyl acetal**. [1] General safety precautions are as follows:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the chemical.[1]
- Handling: Use in a well-ventilated area or under a chemical fume hood.[2] Avoid contact with skin and eyes.
- Storage: Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible substances.[1]
- Hazards of Precursor (Cinnamaldehyde): The precursor, cinnamaldehyde, is known to cause skin and serious eye irritation and may cause an allergic skin reaction or respiratory irritation. [2][9] While the acetal is generally more stable, caution should still be exercised.

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